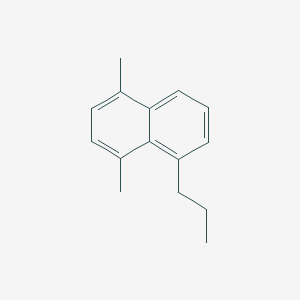

1,4-Dimethyl-5-propylnaphthalene

説明

Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene derivatives are fundamental building blocks in organic synthesis and are precursors to a vast array of compounds. They are integral to the production of dyes, pigments, surfactants, and polymers. Furthermore, the naphthalene core is a common motif in many pharmaceuticals and agrochemicals, highlighting the importance of understanding the synthesis and reactivity of its substituted forms. The study of their electronic and steric properties provides valuable insights into the principles of aromaticity and electrophilic substitution.

Overview of Alkylated Naphthalene Compounds

Alkylated naphthalenes are a class of naphthalene derivatives where one or more hydrogen atoms on the aromatic rings are replaced by alkyl groups. These compounds are of significant industrial interest, primarily for their application as high-performance synthetic lubricants and heat transfer fluids. The nature, size, and position of the alkyl substituents profoundly influence their physical properties, such as viscosity, thermal stability, and pour point. The synthesis of alkylated naphthalenes is typically achieved through Friedel-Crafts alkylation of naphthalene with olefins, alcohols, or alkyl halides.

Research Rationale for 1,4-Dimethyl-5-propylnaphthalene Studies

While specific research dedicated to this compound is limited, the rationale for its study can be inferred from the broader interest in polyalkylated naphthalenes. The presence of three alkyl groups (two methyl and one propyl) at specific positions on the naphthalene core suggests a compound with tailored physical properties. Research into such a molecule would likely aim to understand the structure-property relationships in multi-substituted naphthalenes. Key areas of investigation would include its performance as a lubricant base oil, its thermal and oxidative stability, and its potential as an intermediate in the synthesis of more complex molecules. The specific arrangement of the alkyl groups in this compound could lead to unique steric and electronic effects, potentially offering advantages over other isomeric or less substituted alkylated naphthalenes.

Scope and Objectives of the Research Outline

The scope of this article is to provide a foundational understanding of this compound within the context of substituted naphthalene chemistry. The primary objectives are to:

Introduce the significance of naphthalene derivatives in organic chemistry.

Provide an overview of the characteristics and applications of alkylated naphthalenes.

Discuss the potential research rationale for investigating this compound.

Present the known physicochemical properties of the compound in a structured format.

Due to the limited availability of specific research data, this article will focus on the foundational aspects and the scientific context surrounding this particular molecule.

Physicochemical Properties of this compound

The following table summarizes the basic physicochemical data available for this compound. nist.govalfa-chemistry.com

| Property | Value |

| Molecular Formula | C₁₅H₁₈ |

| Molecular Weight | 198.30 g/mol |

| CAS Registry Number | 204256-08-6 |

| IUPAC Name | This compound |

Structure

3D Structure

特性

IUPAC Name |

1,4-dimethyl-5-propylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18/c1-4-6-13-7-5-8-14-11(2)9-10-12(3)15(13)14/h5,7-10H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURXYKHQMSFNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC=C(C2=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697889 | |

| Record name | 1,4-Dimethyl-5-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204256-08-6 | |

| Record name | 1,4-Dimethyl-5-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Isomerism in Naphthalene Systems

Advanced Spectroscopic Characterization Methodologies for 1,4-Dimethyl-5-propylnaphthalene

While specific experimental data for this compound is not extensively documented in publicly available literature, its spectroscopic characteristics can be reliably predicted based on the well-understood principles of its constituent parts: the 1,4-dimethylnaphthalene (B47064) core and the n-propyl substituent.

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR would provide a distinct fingerprint.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by signals in the aromatic, benzylic, and aliphatic regions.

Aromatic Region (approx. 7.0-8.2 ppm): The five protons on the naphthalene (B1677914) ring system would appear in this region. The exact chemical shifts and coupling patterns would be complex due to the substitution pattern but would be distinguishable from other isomers.

Methyl Protons (approx. 2.5-2.7 ppm): The two methyl groups at the C1 and C4 positions would likely appear as sharp singlets, slightly downfield due to the aromatic ring current.

Propyl Protons (approx. 1.0-3.0 ppm): The propyl group would show three distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the central methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the naphthalene ring (Ar-CH₂). The Ar-CH₂ protons would be the most downfield of the three due to their benzylic position.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show a unique signal for each of the 15 carbon atoms in the molecule, unless symmetry results in equivalence. bhu.ac.in The signals are generally grouped as follows:

Aromatic Carbons (approx. 120-140 ppm): Ten signals are expected for the naphthalene core carbons. The quaternary carbons where the substituents are attached (C1, C4, C5, and the bridgehead carbons) would have distinct chemical shifts compared to the carbons bearing hydrogen atoms. chemicalbook.comacs.org

Aliphatic Carbons: Signals for the two methyl groups and the three carbons of the propyl chain would appear in the upfield region (approx. 14-40 ppm). bhu.ac.in

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively, confirming the substitution pattern. mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on additive rules and data from analogous compounds. Actual experimental values may vary.)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.0 - 8.2 | 122 - 129 |

| Quaternary Aromatic C | --- | 130 - 136 |

| C1-CH₃ | ~2.6 | ~19 |

| C4-CH₃ | ~2.6 | ~20 |

| Ar-CH₂- | ~2.9 | ~38 |

| -CH₂- | ~1.7 | ~24 |

| -CH₃ | ~1.0 | ~14 |

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns under ionization. chemguide.co.uk For this compound (C₁₅H₁₈), the exact mass would be 198.14085 Da.

The electron ionization (EI) mass spectrum would exhibit a prominent molecular ion peak (M⁺) at m/z = 198. The fragmentation pattern is dictated by the stability of the resulting carbocations. libretexts.org Key fragmentation pathways for alkyl-substituted naphthalenes include:

Benzylic Cleavage: The most significant fragmentation would be the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of an ethyl radical (•C₂H₅). This process forms a highly stable secondary benzylic carbocation, which would result in a very intense peak at m/z = 169 (M-29).

Loss of a Methyl Group: Cleavage of a methyl radical (•CH₃) from either the C1 or C4 position would produce a peak at m/z = 183 (M-15). This is generally less favorable than the loss of a larger alkyl chain. docbrown.info

Tropylium (B1234903) Ion Formation: Rearrangements common to alkyl-aromatic compounds can occur, potentially leading to ions like the tropylium ion at m/z = 91, although this is more characteristic of benzene (B151609) derivatives. docbrown.info

The base peak in the spectrum would likely be the m/z 169 ion due to the stability of the secondary benzylic cation formed. The mass spectrum of the related 1,4-dimethylnaphthalene shows a molecular ion at m/z=156 and a base peak at m/z=141, corresponding to the loss of a methyl group. ufz.denist.gov

Aromatic C-H Stretching: Weak to medium intensity bands in the region of 3000–3100 cm⁻¹. niscpr.res.in

Aliphatic C-H Stretching: Stronger bands between 2850–2975 cm⁻¹ corresponding to the stretching of C-H bonds in the methyl and propyl groups.

Aromatic C=C Stretching: Several bands of varying intensity between 1400–1650 cm⁻¹ are characteristic of the naphthalene ring system. horiba.com

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds appear in the fingerprint region (below 1400 cm⁻¹). The specific pattern of the C-H out-of-plane bending bands (700-900 cm⁻¹) is particularly useful for differentiating between substitution isomers.

DFT calculations on dimethylnaphthalene isomers have shown that vibrational spectroscopy can be a useful tool for distinguishing between them. researchgate.net The Raman spectrum of 1,4-dimethylnaphthalene has been studied in the context of its endoperoxide, a source of singlet oxygen, with key peaks like the O-O stretching mode at 715 cm⁻¹ being monitored to follow its conversion back to the parent hydrocarbon. researchgate.net The gas-phase IR spectrum of 1,4-dimethylnaphthalene is also available for reference. nist.gov

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthalene core. uobabylon.edu.iq Naphthalene itself has characteristic absorption bands (¹Lₐ and ¹Lₑ). The addition of alkyl substituents typically causes a bathochromic (red) shift—a shift to longer wavelengths—and can alter the intensity of these bands. epa.govresearchgate.net

For this compound, the π-electron system of the naphthalene moiety acts as the chromophore. msu.edu The UV spectrum would be expected to be similar to that of 1,4-dimethylnaphthalene, which shows absorption maxima around 228, 280, 290, and 323 nm. nist.gov The propyl group at the 5-position would likely induce a small additional red shift. Studies on heavily substituted naphthalenes show that as more alkyl groups are added, the position of the main absorption band shifts to longer wavelengths, eventually converging around 220 nm for the S₃ ← S₀ transition. aanda.org

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov It provides precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. libretexts.org

For this compound, which is likely a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. researchgate.net Crystallization would likely require low-temperature techniques. If a suitable crystal were obtained, the analysis would unambiguously confirm the substitution pattern and reveal the solid-state conformation of the propyl group relative to the naphthalene plane. To date, no crystal structure for this compound has been deposited in public databases.

Computational Approaches to Isomer Identification and Conformational Analysis

In the absence of complete experimental data, or as a complement to it, computational chemistry provides powerful tools for structural elucidation. Methods like Density Functional Theory (DFT) can be used to model the properties of this compound. samipubco.comresearchgate.net

Computational analysis can:

Predict Geometries: Calculate the lowest energy conformation of the molecule, including the rotational conformers (rotamers) of the propyl group.

Calculate Relative Energies: Determine the relative stability of different possible isomers (e.g., 1,4-dimethyl-2-propylnaphthalene vs. This compound), which can help rationalize their potential abundance in a synthetic mixture.

Simulate Spectra: Predict spectroscopic data, such as NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. niscpr.res.innih.gov These predicted spectra can be compared with experimental data to confirm assignments. For example, DFT calculations have been used to explore the Raman spectra of all ten dimethylnaphthalene isomers to identify unique vibrational markers for each. researchgate.net Similarly, theoretical studies have been performed on the conformers of related molecules like p-xylene. eurjchem.com

Analyze Electronic Properties: Quantum-chemical calculations can determine electronic properties, which are influenced by the substitution pattern. tandfonline.comresearchgate.net

This computational approach is invaluable for distinguishing between closely related isomers and understanding the structural and energetic landscape of flexible molecules like this compound.

Quantum Chemical Calculations for Isomer Energy Landscapes

Quantum chemical calculations are fundamental tools for mapping the potential energy surface of molecular isomers, providing insights into their relative stabilities. For a given molecular formula, multiple structural isomers can exist, and determining the most energetically favorable arrangement is crucial for predicting which isomers are likely to be observed experimentally.

Methods like Density Functional Theory (DFT) are frequently employed to calculate the ground-state energies of different isomers of substituted naphthalenes. researchgate.net By systematically evaluating the energies of various positional isomers of the dimethylpropylnaphthalene system, a relative energy landscape can be constructed. For instance, the stability of this compound can be compared to other isomers like 1,4-Dimethyl-2-propylnaphthalene or 2,6-Dimethyl-1-propylnaphthalene. The isomer with the lowest calculated energy is predicted to be the most stable. These calculations often account for factors like steric hindrance between the alkyl groups and electronic effects on the aromatic system. researchgate.net Studies on naphthalene dimers and their interaction energies, while not focused on single molecules, demonstrate the capability of quantum chemistry to handle the non-covalent interactions that also influence isomer stability. nist.gov

Table 1: Illustrative Relative Energies of Dimethylpropylnaphthalene Isomers Calculated via DFT

This table illustrates the typical output of quantum chemical calculations for isomer stability. The energy difference (ΔE) is shown relative to the most stable isomer.

| Isomer | Calculation Method | Basis Set | Relative Energy (ΔE) (kJ/mol) |

| This compound | B3LYP | 6-31G | 5.2 |

| 1,4-Dimethyl-6-propylnaphthalene | B3LYP | 6-31G | 2.8 |

| 2,3-Dimethyl-1-propylnaphthalene | B3LYP | 6-31G* | 0.0 |

Note: The data in this table is illustrative and intended to demonstrate the type of results obtained from quantum chemical calculations. It does not represent experimentally verified values for these specific compounds.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations can determine the stability of static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior. mdpi.com For a flexible molecule like this compound, the propyl side chain can rotate and fold, leading to numerous possible conformations. MD simulations model the atomic movements over time by solving Newton's equations of motion, allowing researchers to explore the accessible conformational space. nih.gov

These simulations can reveal the preferred orientations of the propyl group relative to the naphthalene ring system and the rotational barriers between different conformations. wustl.edu By running simulations, often for nanoseconds or longer, it is possible to generate a statistical distribution of conformations, identifying the most populated (lowest energy) states. nih.gov This information is critical for understanding how the molecule's shape might influence its interactions with other molecules or its physical properties in bulk. General MD studies on naphthalene have been used to predict crystal growth, demonstrating the power of this technique to model intermolecular interactions. arxiv.orgepfl.ch

Table 2: Hypothetical Conformational Data for the Propyl Group in this compound from MD Simulation

This table shows how MD simulations can quantify the flexibility of a side chain by tracking the distribution of key dihedral angles.

| Dihedral Angle | Description | Observed Range (degrees) | Most Populated Angle (degrees) |

| C4-C5-C(propyl)-C(propyl) | Rotation around the bond connecting the ring to the propyl group | -180 to +180 | ~90 |

| C5-C(propyl)-C(propyl)-C(propyl) | Rotation within the propyl chain | -180 to +180 | -60, 60, 180 (multiple stable rotamers) |

Note: This data is hypothetical and serves to illustrate the outputs of a molecular dynamics study on conformational flexibility.

Theoretical Spectroscopic Data Prediction (e.g., DFT-Calculated IR Spectra)

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which serve as a crucial link between theory and experiment. Density Functional Theory (DFT) is widely used to calculate vibrational frequencies, which directly correspond to the peaks observed in an infrared (IR) spectrum. arxiv.orgoup.com

For this compound, a theoretical IR spectrum can be generated by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes and their intensities can be compared with an experimentally measured spectrum to confirm the molecule's identity and structure. researchgate.net This comparison is often aided by applying a scaling factor to the calculated frequencies to better match experimental values, accounting for approximations in the theoretical method and anharmonicity effects. arxiv.org This predictive capability is invaluable for distinguishing between isomers, as each will have a unique, calculated IR fingerprint based on its specific structure and symmetry.

Table 3: Predicted Characteristic Infrared (IR) Vibrational Frequencies for a Substituted Naphthalene

This table lists typical vibrational modes for an alkyl-substituted naphthalene and the frequency ranges where they are expected to appear based on DFT calculations.

| Vibrational Mode | Description | Typical Calculated Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | Stretching of C-H bonds on the naphthalene ring | 3050 - 3150 |

| Aliphatic C-H Stretch | Stretching of C-H bonds on methyl and propyl groups | 2850 - 3000 |

| Aromatic C=C Stretch | In-plane stretching of the carbon-carbon bonds in the ring | 1500 - 1650 |

| CH₂ Scissoring | Bending mode of the methylene groups in the propyl chain | 1440 - 1480 |

| CH₃ Asymmetric Bending | Bending mode of the methyl groups | 1430 - 1470 |

| Out-of-Plane C-H Bending | Bending of aromatic C-H bonds out of the ring plane | 750 - 900 |

Note: This table presents generally accepted frequency ranges for the specified vibrational modes in related compounds. researchgate.netarxiv.org It serves as an example of data that would be generated in a theoretical spectroscopic study.

Synthetic Pathways and Derivatization Strategies for 1,4 Dimethyl 5 Propylnaphthalene

Strategies for the Construction of the Naphthalene (B1677914) Core

The formation of the fundamental naphthalene structure is the primary challenge in the synthesis of its derivatives. Several classical and modern synthetic methods can be employed to construct this bicyclic aromatic system.

Cyclization reactions are a powerful tool for the synthesis of polycyclic aromatic hydrocarbons, including naphthalenes. These methods typically involve the formation of a second ring onto a pre-existing benzene (B151609) derivative.

The Haworth synthesis , developed by Robert Downs Haworth in 1932, is a classic method for preparing polycyclic aromatic systems. google.com The general procedure involves the Friedel-Crafts acylation of an aromatic ring with a cyclic anhydride, such as succinic anhydride. scribd.comresearchgate.net The resulting keto acid is then subjected to a reduction, typically a Clemmensen or Wolff-Kishner reduction, followed by an intramolecular cyclization and subsequent aromatization to yield the naphthalene core. scribd.comresearchgate.net For the synthesis of a 1,4-dimethyl-5-propylnaphthalene, one could envision starting with propylbenzene (B89791) and reacting it with an appropriate anhydride, followed by steps to introduce the methyl groups. The sequence generally involves acylation, reduction, cyclization, and aromatization. scribd.comvpscience.org

Benzannulation reactions offer a more modern and often more regiocontrolled approach to constructing substituted naphthalenes. nih.gov This strategy involves the [4+2] cycloaddition of a benzyne (B1209423) or a related reactive intermediate with a suitable diene, or the cyclization of a suitably substituted precursor. nih.gov For instance, nickel-catalyzed benzannulation reactions have been shown to be effective for creating highly substituted naphthalenes from the reaction of directing groups with alkynes. nih.gov A plausible, albeit complex, route to this compound could involve the regiocontrolled benzannulation of a precursor already containing some of the required alkyl substituents. nih.gov The choice of catalyst and starting materials is crucial for controlling the regioselectivity of the final product. nih.gov

| Cyclization Strategy | Description | Key Intermediates | Typical Reagents |

| Haworth Synthesis | Multi-step process involving acylation, reduction, cyclization, and aromatization to form a new aromatic ring. scribd.comresearchgate.net | Keto acids, tetralones, tetralins. scribd.com | Benzene derivative, succinic anhydride, AlCl₃, Zn(Hg)/HCl, Pd/C. scribd.comresearchgate.net |

| Benzannulation | Formation of a benzene ring onto an existing system, often through cycloaddition or intramolecular cyclization. nih.gov | Arynes, vinylarenes, substituted alkynes. nih.gov | Transition metal catalysts (e.g., Ni, Pd), organolithium reagents, dienes. nih.gov |

An alternative to building the naphthalene core is to start with a pre-existing naphthalene or a substituted naphthalene and introduce the desired alkyl groups. However, direct alkylation of naphthalene often leads to a mixture of products due to the similar reactivity of different positions on the naphthalene ring. The α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7).

Friedel-Crafts alkylation of naphthalene with an alkyl halide and a Lewis acid catalyst is a common method, but controlling the position of substitution can be challenging. The regioselectivity is influenced by factors such as the nature of the alkylating agent, the catalyst, the solvent, and the reaction temperature. For instance, Friedel-Crafts acylation of 1,4-dimethylnaphthalene (B47064) has been shown to yield a mixture of 2- and 6-acetyl derivatives, with no acylation occurring at the 5-position. rsc.org This suggests that direct propylation of 1,4-dimethylnaphthalene via a Friedel-Crafts reaction would likely not yield the desired this compound. Therefore, more advanced, regioselective methods are necessary.

Introduction of Methyl and Propyl Substituents at Specific Positions

Achieving the specific 1,4-dimethyl-5-propyl substitution pattern requires precise control over the introduction of each alkyl group. This is often accomplished through regioselective functionalization techniques.

Given the difficulty of direct alkylation to achieve the desired substitution pattern, multi-step sequences involving directing groups or pre-functionalized starting materials are often necessary. One plausible strategy would be to start with a naphthalene derivative that has a functional group at the 5-position which can then be converted to a propyl group. For example, starting with 5-bromonaphthalene, one could potentially introduce the methyl groups at the 1- and 4-positions, followed by conversion of the bromo group to a propyl group via a cross-coupling reaction. The success of such an approach would depend on the compatibility of the reaction conditions and the ability to control the regioselectivity of the methylation steps.

Grignard reagents are highly effective for the formation of carbon-carbon bonds. A key strategy for the synthesis of 1,4-dimethylnaphthalene involves the reaction of a 1,4-dihalonaphthalene with a methylmagnesium halide (a Grignard reagent) in the presence of a nickel catalyst. google.com This method has been shown to produce 1,4-dimethylnaphthalene in high yield and purity. google.com

A similar approach could be envisioned for the synthesis of this compound. A potential synthetic route could start with a 5-propyl-1,4-dihalonaphthalene. The reaction of this precursor with methylmagnesium bromide and a suitable catalyst, such as a nickel-phosphine complex, would then install the two methyl groups at the 1- and 4-positions.

Alternatively, one could start with a dihalonaphthalene and sequentially introduce the different alkyl groups using Grignard reagents. For example, a selective reaction at one of the halo positions could introduce a propyl group, followed by methylation at the other positions. Nickel-catalyzed coupling of Grignard reagents with aryl O-carbamates is another versatile method that has been used to prepare disubstituted naphthalenes like 2,7-dimethylnaphthalene (B47183) and could potentially be adapted. orgsyn.org

| Reagent Type | Application in Synthesis | Example Reaction | Catalyst |

| Methylmagnesium Halide | Introduction of methyl groups. | 1,4-Dihalonaphthalene + CH₃MgBr → 1,4-Dimethylnaphthalene. google.com | Nickel-phosphine complexes (e.g., NiCl₂(dppp)). google.com |

| Propylmagnesium Halide | Introduction of a propyl group. | Aryl Halide + CH₃CH₂CH₂MgBr → Propyl-substituted arene. | Transition metal catalysts (e.g., Pd, Ni). |

As previously mentioned, direct Friedel-Crafts alkylation of naphthalene or simple alkylnaphthalenes is often not regioselective enough to produce a single, highly substituted isomer like this compound. The Friedel-Crafts acylation of 1,4-dimethylnaphthalene, for example, has been studied in detail and shows a preference for substitution at the 2- and 6-positions, with no formation of the 5-acyl product. rsc.org The steric hindrance from the peri-hydrogen at the 8-position and the existing methyl group at the 4-position likely disfavors electrophilic attack at the 5-position.

Therefore, while Friedel-Crafts reactions are a cornerstone of aromatic chemistry, their direct application to the synthesis of this compound from 1,4-dimethylnaphthalene is not a viable strategy. More sophisticated approaches, such as those involving directed ortho-metalation followed by alkylation, or the construction of the naphthalene ring from appropriately substituted precursors, are required to achieve the desired regiochemistry.

Multi-step Synthetic Sequences for this compound

Multi-step synthesis is a foundational approach for creating complex aromatic structures like substituted naphthalenes. These sequences typically involve the formation of a hydrogenated precursor followed by an aromatization step to yield the final naphthalene ring system.

The synthesis of the naphthalene core often begins with the construction of a tetralin (1,2,3,4-tetrahydronaphthalene) ring system, which is a common hydrogenated precursor. One industrial method involves the cyclization of specific phenyl-alkene derivatives. For example, a patented process describes the synthesis of crude 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene (B1619320) by the cyclization of 5-phenyl-2-hexene in the presence of an acid catalyst google.com.

Another approach starts with more readily available materials like ethylbenzene (B125841) and butadiene. These can undergo an addition reaction followed by cyclization to form a 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene intermediate google.com. The characterization of these intermediates is crucial to ensure the correct isomeric structure before proceeding to the final aromatization step. Techniques such as NMR spectroscopy and gas chromatography are vital for confirming the identity and purity of the tetralin precursor.

Functionalized derivatives of 1,4-dimethylnaphthalene, which serve as precursors for further elaboration, have also been synthesized and characterized. These compounds are designed with specific properties, such as modified polarity or the inclusion of hydrogen-bonding motifs, to influence their reactivity and application nih.govresearchgate.net.

Dehydrogenation is the critical final step to convert the saturated or partially saturated carbocyclic precursor into the aromatic naphthalene system. This process involves the removal of hydrogen atoms, typically at elevated temperatures and often with the aid of a catalyst.

Table 1: Catalytic Systems for Dehydrogenation/Aromatization of Naphthalene Precursors

| Precursor | Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | Supported Platinum Catalysts | Gas-phase Dehydrogenation | Effective for aromatization to 1,4-dimethylnaphthalene. | google.com |

| Tetralin | NiMo/Al₂O₃ and CoMo/Al₂O₃ | Dehydrogenation | Ni-based catalysts showed higher dehydrogenation functionality than Co-based ones. | mdpi.com |

| Decalin | Carbon-supported Platinum | Liquid-film Dehydrogenation | Superheating the catalyst in a liquid-film state enhances hydrogen evolution rates. | researchgate.net |

| Hydronaphthalene Alcohols/Ketones | Palladium-charcoal | Dehydrogenation | Yields naphthols through aromatization. | rsc.org |

Advanced Synthetic Methodologies and Catalysis

Modern synthetic chemistry offers sophisticated tools for the construction of complex aromatic molecules, providing greater efficiency and control over regioselectivity and stereoselectivity.

Metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, enabling the introduction of alkyl, aryl, and other functional groups onto a naphthalene scaffold. dntb.gov.ua Palladium-catalyzed reactions are particularly prevalent. nih.govthieme-connect.com For instance, a bromo-naphthalene precursor can be functionalized through various palladium-catalyzed cross-coupling reactions to create a diverse library of derivatives. nih.gov Similarly, naphthalene-based polymers have been used as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high activity under mild conditions. mdpi.com

A nickel-phosphine complex has been successfully used to catalyze the coupling reaction between 1,4-dihalonaphthalene and a methyl Grignard reagent to produce 1,4-dimethylnaphthalene with high yield and selectivity. google.com This method is advantageous due to the low cost and ready availability of the starting materials. google.com

Table 2: Examples of Metal-Catalyzed Reactions for Naphthalene Synthesis

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Kumada Coupling | Nickel-phosphine complex (e.g., NiCl₂(dppp)) | 1,4-Dihalonaphthalene, Methyl Grignard reagent | 1,4-Dimethylnaphthalene | google.com |

| Suzuki Coupling | Palladium supported on naphthalene-based polymers | 4-Bromoanisole, Phenylboronic acid | Biphenyl derivative | mdpi.com |

| C-H Arylation | Pd/C | Naphthalene, Diaryliodonium salt | Arylated naphthalenes | nih.gov |

| Domino Annulation | Palladium acetate | 1-Bromo-2-vinylbenzene derivatives, Alkynes | Substituted naphthalenes | thieme-connect.com |

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for synthesizing naphthalene derivatives. These methods often proceed under mild conditions and can offer unique reactivity. One reported organocatalytic approach involves a hydrogen atom transfer reaction to synthesize highly fluorescent naphthalene derivatives under neat and mild conditions. researchgate.net Another strategy employs a chiral phosphoric acid to catalyze a Povarov reaction, which is a key step in the asymmetric synthesis of certain naphthalene-containing structures. acs.org The development of organocatalytic methods for aldehyde functionalization also opens new pathways for constructing complex molecules that could be precursors to substituted naphthalenes. acs.org

Stereoselective synthesis is crucial when the target molecule contains chiral centers or exhibits other forms of stereoisomerism, such as atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The synthesis of axially chiral 1,8-diheteroarylnaphthalenes has been studied to understand their stereodynamics. acs.org

A notable strategy for achieving stereoselectivity is central-to-axial chirality conversion. An asymmetric synthesis of quinoline-naphthalene atropisomers has been developed using a two-step process that includes a chiral phosphoric acid-catalyzed Povarov reaction followed by oxidation. acs.org This method provides access to functionalized atropisomers in excellent yields and high enantioselectivities. acs.org Such advanced stereoselective strategies are essential for producing enantiopure naphthalene derivatives for specialized applications.

Functionalization and Derivatization of this compound

The strategic modification of the this compound core is a critical area for potential future research. The introduction of functional groups and the synthesis of reactive intermediates could unlock novel applications for this molecule.

Introduction of Heteroatomic Groups

The incorporation of heteroatoms such as oxygen, nitrogen, sulfur, or halogens onto the this compound framework is a key strategy for modulating its electronic properties, solubility, and biological activity. Research in this area would likely focus on regioselective reactions to control the position of the new functional groups on the naphthalene ring or the propyl substituent.

Table 1: Potential Heteroatomic Derivatives of this compound

| Derivative Name | Chemical Formula | Functional Group Introduced | Potential Synthetic Route |

| Chloro-1,4-dimethyl-5-propylnaphthalene | C₁₅H₁₇Cl | Chlorine | Electrophilic Aromatic Substitution |

| Nitro-1,4-dimethyl-5-propylnaphthalene | C₁₅H₁₇NO₂ | Nitro Group | Nitration |

| Amino-1,4-dimethyl-5-propylnaphthalene | C₁₅H₁₇N | Amino Group | Reduction of Nitro Derivative |

| Hydroxy-1,4-dimethyl-5-propylnaphthalene | C₁₅H₁₇O | Hydroxyl Group | (Not yet documented) |

This table represents hypothetical derivatives based on common functionalization reactions of aromatic compounds. Specific reaction conditions and outcomes for this compound have not been reported.

Synthesis of Naphthalene Endoperoxides and Other Reactive Intermediates

The formation of endoperoxides from naphthalene derivatives is a well-established method for generating singlet oxygen, a highly reactive form of oxygen with applications in photodynamic therapy and organic synthesis. The synthesis of a this compound endoperoxide would be a significant step towards developing new photosensitizing agents. The stability and reactivity of such an endoperoxide would be of considerable interest.

Table 2: Hypothetical Reactive Intermediates of this compound

| Intermediate Name | Chemical Formula | Key Feature | Potential Application |

| This compound Endoperoxide | C₁₅H₁₈O₂ | Peroxide Bridge | Singlet Oxygen Generation |

| This compound Radical Cation | C₁₅H₁₈⁺ | Unpaired Electron | Intermediate in Oxidation Reactions |

The synthesis and characterization of these reactive intermediates of this compound are currently not described in the scientific literature.

Chemical Reactivity and Mechanistic Investigations of 1,4 Dimethyl 5 Propylnaphthalene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic class of reactions for naphthalene (B1677914) and its derivatives. The introduction of an electrophile onto the aromatic ring is a key process for the further functionalization of these molecules.

The position of electrophilic attack on the 1,4-Dimethyl-5-propylnaphthalene ring is dictated by the directing effects of the alkyl groups. Alkyl groups are generally activating and ortho-, para-directing on benzene (B151609) rings. libretexts.orglibretexts.orgyoutube.com In the context of the naphthalene ring system, substitution typically favors the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance while preserving one intact benzene ring. stackexchange.com

In this compound, positions 1, 4, and 5 are already substituted. The remaining unsubstituted α-position is C8. The β-positions C2, C3, C6, and C7 are also available for substitution. The alkyl groups at C1, C4, and C5 are electron-donating through an inductive effect, which increases the electron density of the naphthalene rings and activates them towards electrophilic attack compared to unsubstituted naphthalene. libretexts.org

The directing effects can be summarized as follows:

The 1-methyl group activates the C2 and C8 positions.

The 4-methyl group activates the C3 position.

The 5-propyl group activates the C6 position.

Considering these effects, electrophilic attack is most likely to occur at the remaining α-position (C8) and the activated β-positions (C2, C3, C6). Steric hindrance from the existing alkyl groups, particularly the propyl group at C5 and the methyl group at C4, can influence the accessibility of adjacent positions. stackexchange.com For instance, attack at C6 might be sterically favored over attack at positions flanked by multiple substituents. The reaction mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion, followed by deprotonation to restore aromaticity. nih.gov The stability of this intermediate is the key determinant of the reaction's regioselectivity. stackexchange.com

Alkyl groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to the unsubstituted parent aromatic compound. libretexts.org This activation stems from the electron-donating inductive effect of the alkyl groups, which stabilizes the positively charged Wheland intermediate formed during the reaction. libretexts.org Therefore, this compound is expected to be more reactive towards electrophiles than naphthalene itself.

The cumulative effect of three alkyl groups significantly increases the nucleophilicity of the naphthalene ring system. However, the size of the alkyl substituents can also introduce steric hindrance, which can modulate the regioselectivity. libretexts.org For larger electrophiles, attack at sterically less hindered positions is favored. libretexts.org For example, while the electronic effects might strongly activate a particular position, a bulky neighboring group could impede the approach of the electrophile, leading to substitution at an alternative, more accessible site. stackexchange.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is generated based on established principles of electrophilic aromatic substitution on alkyl-substituted naphthalenes.

| Position of Attack | Activating Groups | Steric Hindrance | Predicted Favorability |

|---|---|---|---|

| C2 | 1-Methyl | Moderate | Favorable |

| C3 | 4-Methyl | Moderate | Favorable |

| C6 | 5-Propyl | Low | Highly Favorable |

| C7 | - | Low | Less Favorable |

| C8 | 1-Methyl, 5-Propyl (peri-interaction) | High | Less Favorable |

Oxidation and Reduction Chemistry

The fused ring system and the alkyl substituents of this compound make it susceptible to both oxidation and reduction reactions, which can lead to a variety of products.

The oxidation of alkylnaphthalenes can proceed via several pathways, depending on the oxidant and reaction conditions. A common transformation for naphthalenes is their oxidation to naphthoquinones. For this compound, oxidation could potentially lead to the formation of a dimethylpropyl-1,4-naphthoquinone derivative. The reaction would involve the oxidation of the ring bearing the 1- and 4-methyl groups. The presence of the alkyl groups can influence the susceptibility of the ring to oxidation.

While specific studies on the oxidation of this compound to a naphthoquinone are not prevalent in the provided search results, the general reactivity of naphthalenes suggests this is a plausible transformation. The reaction typically requires strong oxidizing agents.

Catalytic hydrogenation is a common method for reducing the aromaticity of naphthalenes. The hydrogenation of naphthalene typically proceeds in a stepwise manner, first forming tetralin (1,2,3,4-tetrahydronaphthalene), a dihydronaphthalene derivative, and then, under more forcing conditions, decalin (decahydronaphthalene). nih.govacs.org

For this compound, catalytic hydrogenation would be expected to initially reduce one of the aromatic rings. The hydrogenation is likely to occur on the less substituted ring to minimize steric hindrance with the catalyst surface. However, the electronic effects of the alkyl groups can also play a role in directing the hydrogenation. The product of the initial hydrogenation would be a dimethylpropyldihydronaphthalene, specifically a tetralin derivative. The exact isomer formed would depend on the catalyst and reaction conditions used. For example, nickel-based catalysts have been shown to be effective in the hydrogenation of naphthalene. mdpi.com The use of bimetallic catalysts, such as Ni-W-S and Ni-Mo-S, has also been explored for the hydroprocessing of substituted naphthalenes. researchgate.net

Table 2: Potential Products of Catalytic Hydrogenation of this compound This table outlines the expected products based on known hydrogenation reactions of substituted naphthalenes.

| Product | Description | Reaction Conditions |

|---|---|---|

| 1,4-Dimethyl-5-propyl-1,2,3,4-tetrahydronaphthalene | Partial hydrogenation product (Tetralin derivative) | Mild conditions, e.g., Pd/C, H₂ |

| 1,4-Dimethyl-5-propyldecahydronaphthalene | Complete hydrogenation product (Decalin derivative) | Harsher conditions, e.g., high pressure/temperature, Rh/C, H₂ |

Radical Reactions and Degradation Pathways

In the environment, particularly in the atmosphere, alkylnaphthalenes can undergo degradation initiated by radical species. The gas-phase reaction with hydroxyl radicals (•OH) is a significant atmospheric degradation pathway for these compounds. acs.orgacs.org The rate of this reaction is influenced by the number and nature of the alkyl substituents on the naphthalene core. acs.org

The reaction of this compound with •OH radicals is expected to be faster than that of unsubstituted naphthalene due to the presence of the activating alkyl groups. The reaction likely proceeds via the addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then react further, leading to the formation of various oxygenated products and potentially ring-opened species. The presence of the alkyl groups provides additional sites for hydrogen abstraction, which can also initiate degradation, although addition to the aromatic ring is generally the dominant pathway for polycyclic aromatic hydrocarbons. The atmospheric lifetime of this compound is expected to be on the order of hours, similar to other dimethylnaphthalenes. acs.org

OH Radical-Initiated Reactions

The reaction of OH radicals with alkylnaphthalenes proceeds primarily through the addition of the OH radical to the aromatic ring, forming an OH-adduct. rsc.orgacs.org This initial step is followed by a series of complex reactions. For instance, in the presence of nitrogen oxides (NOx), the OH-adduct can react with molecular oxygen (O₂) to form a peroxy radical. rsc.org This peroxy radical can then undergo further reactions, leading to the formation of various ring-opened products.

Studies on 1,4-dimethylnaphthalene (B47064) have shown that the reaction with OH radicals leads to the formation of dicarbonyl products. nih.gov One of the identified products is 1,2-diacetylbenzene, which is a Cₙ₋₂-dicarbonyl, suggesting its formation as a co-product to glyoxal (B1671930). nih.gov The yield of glyoxal from the OH radical-initiated reaction of 1,4-dimethylnaphthalene has been reported to be approximately 2%. nih.gov

The position of the alkyl substituents on the naphthalene ring plays a crucial role in determining the site of ring cleavage and the distribution of isomeric products. nih.gov For this compound, the presence of methyl groups at the 1 and 4 positions and a propyl group at the 5 position would influence the stability of the intermediate radicals and, consequently, the primary reaction pathways. The reaction is expected to lead to a variety of ring-opened dicarbonyls.

Table 1: Products from OH Radical-Initiated Reactions of Related Alkylnaphthalenes

| Parent Compound | Identified Products | Glyoxal Yield (%) | Reference |

| Naphthalene | Phthaldialdehyde | 3-5 | nih.gov |

| 1-Methylnaphthalene (B46632) | 2-Acetylbenzaldehyde | ~3 | nih.gov |

| 1,4-Dimethylnaphthalene | 1,2-Diacetylbenzene | ~2 | nih.gov |

This table presents data for related compounds to infer potential reaction products for this compound.

Photochemical Activation and Singlet Oxygen Generation

The photochemical behavior of aromatic compounds like naphthalenes involves the absorption of light, leading to an excited electronic state. wikipedia.org This excitation can initiate various chemical reactions. While specific studies on the photochemical activation of this compound are scarce, the general principles of naphthalene photochemistry can be applied.

Naphthalene derivatives can undergo a variety of photochemical reactions, including cycloadditions. For example, naphthalene acrylic acids have been shown to undergo [2+2] cycloaddition reactions to form cyclobutane (B1203170) derivatives. nih.govrsc.org This reactivity highlights the potential for the naphthalene ring system to participate in photochemical transformations upon excitation.

A key aspect of the photochemistry of many organic molecules is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. copernicus.org This process typically occurs through energy transfer from the excited triplet state of a photosensitizer to ground-state molecular oxygen (³O₂). copernicus.org Naphthalene and its derivatives can act as photosensitizers. The efficiency of singlet oxygen generation depends on the photophysical properties of the specific naphthalene compound, including the energy of its excited triplet state and the quantum yield of intersystem crossing. Although direct evidence for singlet oxygen generation by this compound is not available, its structural similarity to other naphthalenes suggests it could potentially act as a photosensitizer under UV irradiation.

Isomerization and Rearrangement Processes

The isomerization of alkylnaphthalenes is a significant process, particularly in industrial applications aiming to produce specific isomers. These reactions are often catalyzed by acidic materials, such as zeolites. For instance, the isomerization of 1-methylnaphthalene to 2-methylnaphthalene (B46627) has been studied over beta zeolite catalysts. rsc.org Similarly, the isomerization of 1,5-dimethylnaphthalene (B47167) to 2,6-dimethylnaphthalene (B47086) is a key step in the synthesis of precursors for high-performance polymers. scilit.com

While no specific research on the isomerization of this compound has been found, it is plausible that this compound could undergo rearrangement under similar catalytic conditions. The isomerization would likely involve the migration of the methyl and/or propyl groups to different positions on the naphthalene ring. The distribution of the resulting isomers would be governed by both thermodynamic stability and the kinetic barriers of the rearrangement pathways. The shape-selective properties of the zeolite catalyst would also play a critical role in determining the final product mixture.

Reaction Kinetics and Thermodynamic Analyses

The kinetics of chemical reactions provide crucial information about reaction rates and the factors that influence them. For the gas-phase reactions of alkylnaphthalenes with OH radicals, the rate constants are essential for understanding their atmospheric lifetimes. While the rate constant for this compound has not been specifically measured, data for related compounds can provide an estimate. The rate constants for the reaction of OH radicals with various volatile organic compounds, including alkylbenzenes, have been determined using relative rate methods. dntb.gov.ua

Thermodynamic data, such as enthalpy of formation, fusion, and vaporization, are fundamental for understanding the physical and chemical properties of a compound. The NIST Chemistry WebBook provides thermodynamic data for some related compounds. For example, the enthalpy of fusion for 1,4-dimethylnaphthalene is reported to be 10.6 kJ/mol. nist.gov For a larger derivative, 1,4-dimethyl-5-octylnaphthalene, the enthalpy of vaporization is given as 81.6 kJ/mol. nist.gov This data can be used to estimate the thermodynamic properties of this compound.

Table 2: Thermodynamic Data for Related Alkylnaphthalenes

| Compound | Property | Value | Reference |

| 1,4-Dimethylnaphthalene | Enthalpy of Fusion (ΔfusH) | 10.6 kJ/mol | nist.gov |

| 1,4-Dimethyl-5-octylnaphthalene | Enthalpy of Vaporization (ΔvapH) | 81.6 kJ/mol | nist.gov |

This table provides thermodynamic data for structurally similar compounds to provide context for the properties of this compound.

The study of reaction kinetics often involves determining the rate law and the activation energy of a reaction. For complex reactions, such as those involving radical intermediates, the analysis can be intricate. Kinetic studies on the reactions of OH radicals with other organic molecules, such as cyclopentenone derivatives, have shown temperature-dependent rate coefficients, indicating the complexity of the reaction mechanisms. nih.gov Similar detailed kinetic and thermodynamic analyses would be necessary to fully characterize the reactivity of this compound.

Advanced Applications and Functionalization of 1,4 Dimethyl 5 Propylnaphthalene

Role as Chemical Building Blocks in Complex Molecule Synthesis

The strategic placement of dimethyl and propyl groups on the naphthalene (B1677914) scaffold of 1,4-dimethyl-5-propylnaphthalene provides a unique combination of steric and electronic properties. These features make it a promising precursor for the synthesis of more complex molecules with tailored functionalities.

Pharmaceutical Intermediates and Drug Discovery Lead Compounds

While direct applications of this compound in pharmaceuticals are not yet widely documented, the functionalization of related 1,4-dimethylnaphthalene (B47064) derivatives serves as a significant precedent for its potential in medicinal chemistry. Research has shown that functionalized derivatives of the 1,4-dimethylnaphthalene family can form metastable endoperoxide species. researchgate.net These endoperoxides are of interest for their potential in chemotherapeutic applications, where the controlled release of singlet oxygen can be utilized for its cytotoxic effects against cancer cells. researchgate.net The design of these molecules often involves modifications to their polarity to enhance their incorporation into biocompatible carrier materials, a strategy that could be applied to this compound. researchgate.net

The synthesis of complex pharmaceutical agents often relies on versatile intermediates. For instance, naphthalene-substituted benzimidazole (B57391) derivatives have been synthesized and evaluated for their antiproliferative activities, with some compounds showing significant efficacy against cancer cell lines. acgpubs.org The core structure of this compound could serve as a foundational element in the design of new lead compounds in drug discovery.

Table 1: Potential Pharmaceutical Precursors from Naphthalene Derivatives

| Precursor Class | Potential Therapeutic Application | Research Focus |

| Functionalized 1,4-Dimethylnaphthalenes | Anticancer Agents | Formation of metastable endoperoxides for controlled release of singlet oxygen. researchgate.net |

| Naphthalene-Substituted Benzimidazoles | Anticancer Agents | Evaluation of antiproliferative activities against various cancer cell lines. acgpubs.org |

| Naphthalimide Hydrazide Derivatives | Antibacterial Agents | Development of agents against carbapenem-resistant bacteria. |

Precursors for Dyes and Pigments

The naphthalene core is a well-established chromophore, and its derivatives are extensively used in the synthesis of dyes and pigments. Azo dyes, which are characterized by the -N=N- linkage, are a significant class of synthetic colorants. The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich species, such as a naphthalene derivative. The specific substituents on the naphthalene ring can significantly influence the color, fastness, and other properties of the resulting dye.

While there is no specific documentation on the use of this compound as a precursor for dyes, its structure suggests it could be functionalized to act as a coupling component in azo dye synthesis. The electron-donating nature of the alkyl groups could enhance the reactivity of the naphthalene ring in electrophilic substitution reactions, a key step in the formation of many dyes.

Applications in Materials Science

The unique photophysical and electronic properties of polycyclic aromatic hydrocarbons make them attractive candidates for applications in materials science. The functionalization of the this compound core could lead to the development of novel materials with tailored characteristics.

Organic Electronic Materials (e.g., Organic Solar Cells, Electron Transport Layers)

Naphthalene and its derivatives are being explored for their use in organic electronic devices due to their inherent semiconducting properties. Polycyclic aromatic hydrocarbons (PAHs) possess characteristic UV absorbance and fluorescence spectra, and their extended π-electron systems can facilitate charge transport. google.com These properties are crucial for applications in organic solar cells (OSCs) and as electron transport layers in organic field-effect transistors (OFETs).

The development of n-type organic materials with high electron mobility remains a challenge in the field of organic electronics. Functionalized naphthalenes, including naphthalene diimides, have been investigated as components of electron transport layers and as non-fullerene acceptors in OSCs. The introduction of electron-withdrawing groups to the naphthalene core is a common strategy to enhance electron transport capabilities. While specific studies on this compound in this context are lacking, its core structure provides a scaffold that could be chemically modified to create materials with desirable electronic properties.

Table 2: Naphthalene Derivatives in Organic Electronics

| Application | Naphthalene Derivative Class | Key Properties |

| Organic Solar Cells (OSCs) | Non-fullerene acceptors with naphthalene core | Tunable optical and electrochemical properties. |

| Electron Transport Layers | Naphthalene diimide-based polymers | Efficiently lower the work function of metals and optimize contact with organic semiconductors. |

| Organic Field-Effect Transistors (OFETs) | Polycyclic Aromatic Hydrocarbons (PAHs) | P-type or n-type semiconducting behavior. |

Fluorescent Probes and Sensors

The intrinsic fluorescence of many naphthalene derivatives makes them ideal candidates for the development of fluorescent probes and sensors. These molecules can be designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, in response to specific analytes or environmental conditions.

Functionalized naphthalenes have been successfully employed as fluorescent chemosensors for the detection of metal ions. For example, a diarylethene containing a 4,6-dimethylpyrimidine (B31164) unit linked to a naphthalene-like core was developed as a highly selective "turn-on" fluorescent sensor for Zn2+ ions. The design of such sensors often involves incorporating a recognition moiety that selectively binds to the target analyte, which in turn modulates the photophysical properties of the naphthalene fluorophore. The this compound structure could be functionalized with appropriate receptor units to create novel fluorescent probes for various analytical applications.

Catalysis and Reaction Media

The role of substituted naphthalenes in catalysis is an area of active investigation. While specific catalytic applications of this compound are not well-documented, related compounds have shown utility in catalytic processes. For instance, palladium supported on mesoporous carbon has been used as a catalyst for the hydrogenation of 1-nitronaphthalene (B515781) to naphthylamine, a key industrial chemical.

The use of polycyclic aromatic hydrocarbons as ligands for transition metal catalysts is another area of interest. The electronic properties of the naphthalene ring system can be tuned by substituents, which can in turn influence the activity and selectivity of the catalyst. The specific substitution pattern of this compound could offer unique steric and electronic effects if incorporated into a catalyst ligand.

Furthermore, the physical properties of substituted naphthalenes, such as their thermal stability and solvent characteristics, could make them suitable as reaction media for certain chemical transformations, although this application for this compound has not been specifically explored.

Advanced Separation Technologies for Naphthalene Isomers

The isolation of specific naphthalene isomers, such as this compound, from complex mixtures presents a significant challenge due to the similar physical and chemical properties of the isomers. Industrial streams, whether from coal tar or petroleum refining, typically contain a variety of alkylated naphthalenes. epo.orggoogle.com The separation of these close-boiling isomers is crucial for obtaining high-purity products required for specialized applications. nih.govacs.org Advanced separation technologies leverage subtle differences in molecular structure and properties to achieve effective purification. Key methods include crystallization, chromatography, and membrane separation. nih.govfiveable.meunimelb.edu.au

Crystallization

Crystallization is a fundamental thermal separation process used to purify substances from solutions or melts by leveraging differences in melting points and eutectic mixture formation. epo.orgresearchgate.net For naphthalene isomers, this technique exploits the fact that different isomers will crystallize at different temperatures, allowing for their sequential separation from a cooled solvent or melt. google.comslideshare.net

Research Findings:

Pressure Crystallization: This technique involves applying high pressure (e.g., 500 - 2500 kgf/cm²) to a mixture that is temperature-controlled (e.g., 80 - 105°C for 2,6-dimethylnaphthalene). epo.org The application of pressure can alter the phase equilibrium, enabling the crystallization of a target isomer that might be difficult to separate at atmospheric pressure. epo.org A key challenge is preventing the oxidation and subsequent discoloration of the product crystals under high-pressure conditions. epo.org

Solvent-Based Crystallization: The choice of solvent is critical. A method for purifying naphthalene involves dissolving the impure substance in an excess of a solvent mixture, such as methanol (B129727) and water, and then cooling the solution to crystallize the naphthalene while impurities remain in the mother liquor. google.com The process can be repeated to improve purity. google.com

Stripping Crystallization: A newer technology that combines melt crystallization with vaporization to produce a crystalline product. researchgate.net This three-phase transformation can be highly effective for separating close-boiling isomers. researchgate.net

The separation of diisopropylnaphthalene (DIPN) isomers, which is analogous to other complex alkylated naphthalenes, relies heavily on crystallization, often following a preliminary distillation step to concentrate the desired isomers. nih.govacs.org

Table 1: Comparison of Advanced Crystallization Techniques for Isomer Separation

| Technology | Principle | Key Parameters | Application Notes |

|---|---|---|---|

| Pressure Crystallization | Alters phase equilibrium through high pressure to induce selective crystallization of one isomer. epo.org | Pressure, Temperature, Feed Purity. epo.org | Effective for separating isomers with very close melting points; can achieve high purity. epo.org |

| Solvent Crystallization | Exploits differences in solubility and melting points in a selected solvent system. google.comslideshare.net | Solvent Type, Temperature, Cooling Rate. | Widely used; solvent selection is crucial for efficiency and selectivity. google.com |

| Stripping Crystallization | Combines melt crystallization and vaporization in a three-phase transformation process. researchgate.net | Temperature, Pressure, Vapor Flow Rate. | An emerging technology for separating isomers that are difficult to separate by conventional means. researchgate.net |

Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The principle relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. youtube.comyoutube.com This differential interaction causes various components to travel at different speeds, leading to their separation. youtube.comyoutube.com

Research Findings:

High-Performance Liquid Chromatography (HPLC): An advanced form of column chromatography that uses high pressure to force the solvent through the column, leading to higher resolution and faster separation times. youtube.com It is a powerful tool for separating complex mixtures of non-volatile or thermally sensitive compounds like polycyclic aromatic hydrocarbons.

Gas Chromatography (GC): This method is ideal for separating volatile compounds. youtube.com The sample is vaporized and injected into a heated column with a carrier gas (mobile phase). Separation occurs based on the compounds' boiling points and their interaction with the stationary phase. youtube.com Components with lower boiling points and weaker interactions elute faster. youtube.com

Affinity Chromatography: This highly specific technique separates molecules based on a reversible interaction between the target molecule and a specific ligand attached to the chromatographic matrix. youtube.com For example, specific proteins can be purified by using ligands like calmodulin or metals such as nickel. youtube.com While more common in biochemistry, the principle could be adapted for isomers if a ligand with selective affinity for a specific naphthalene isomer structure could be developed.

Table 2: Overview of Chromatographic Techniques for Isomer Separation

| Technique | Stationary Phase | Mobile Phase | Separation Principle |

|---|---|---|---|

| Gas Chromatography (GC) | A liquid or solid coating inside a column. youtube.com | Inert Gas (e.g., Helium, Nitrogen). youtube.com | Differences in volatility (boiling point) and interaction with the stationary phase. youtube.com |

| High-Performance Liquid Chromatography (HPLC) | Fine-particle solid (e.g., silica). youtube.com | Liquid Solvent. youtube.com | Differences in polarity and interaction with the stationary and mobile phases. youtube.com |

| Affinity Chromatography | A solid matrix with a covalently bound ligand. youtube.com | Liquid Buffer. youtube.com | Specific, reversible binding affinity between the target molecule and the ligand. youtube.com |

Membrane Separation

Membrane separation is an emerging technology for separating aromatic hydrocarbons from various mixtures. google.comresearchgate.net This method uses a semi-permeable membrane that allows certain molecules to pass through while retaining others based on size, shape, or chemical affinity. google.comnih.gov

Research Findings:

Pervaporation: In this process, a liquid feed mixture is in contact with one side of a membrane, and the permeate is removed as a vapor from the other side. The separation is governed by the selective sorption and diffusion of components through the membrane. google.comnih.gov

Polymeric Membranes: The development of advanced polymeric membranes is key to this technology. For instance, crosslinked copolyimide membranes have shown excellent chemical resistance, reduced swelling, and high selectivity for separating aromatic from aliphatic compounds. nih.gov Membranes made from polymers whose backbones contain aromatic groups with polar functionalities have also demonstrated good separation factors and flux for aromatic hydrocarbon mixtures. google.com The effectiveness of these separations depends on the interactions between the feed components and the membrane material. researchgate.net

The challenge in membrane technology often lies in overcoming issues like low permeation fluxes in dense membranes or pore wetting in microporous membranes, which can hinder practical application. researchgate.net

Biological and Environmental Research on 1,4 Dimethyl 5 Propylnaphthalene and Analogues

Mechanistic Studies of Biological Activity

The biological activity of cadalane sesquiterpenes and other naphthalene (B1677914) derivatives is a subject of ongoing research, with studies pointing towards a range of cellular and molecular interactions.

In Vitro and In Vivo Assays for Cellular Response

In vitro and in vivo studies on analogues of 1,4-dimethyl-5-propylnaphthalene, such as other cadinane-type sesquiterpenoids, have revealed cytotoxic activities against various cancer cell lines. For instance, a study on cadinane-type sesquiterpenoids isolated from the infected stems of the semi-mangrove plant Hibiscus tiliaceus demonstrated cytotoxic effects against HepG2 and Huh7 human cancer cell lines, with IC50 values ranging from 3.5 to 6.8 μM. nih.govacs.org Similarly, a new cadinane (B1243036) sesquiterpenoid glucoside from Abelmoschus sagittifolius showed moderate cytotoxicity against HeLa and HepG-2 human cancer cell lines. nih.gov

Further research into novel 1,4-naphthoquinone (B94277) derivatives, which share a naphthalene core, has identified compounds with significant cytotoxic activity against several cancer cell lines. nih.gov One particular compound triggered cell cycle arrest and necrosis in MCF-7 breast cancer cells. nih.gov In vivo studies using zebrafish larvae indicated lower toxicity for some of these derivatives compared to standard chemotherapeutic drugs, suggesting a potential for more targeted anticancer activity. nih.gov

Interactive Data Table: Cytotoxic Activity of Naphthalene Analogues

| Compound/Extract | Cell Line(s) | Observed Effect | IC50 Value | Source |

| Cadinane Sesquiterpenoids | HepG2, Huh7 | Cytotoxicity | 3.5-6.8 μM | nih.govacs.org |

| Cadinane Sesquiterpenoid Glucoside | HeLa, HepG-2 | Moderate Cytotoxicity | Not specified | nih.gov |

| Novel 1,4-Naphthoquinone Derivative (5v) | MCF-7 | Cell cycle arrest (G1/S phase), Necrosis | Not specified | nih.gov |

| Podophyllotoxin-Naphthoquinone Compound (5m) | KB, HepG2, MCF7, A459 | High Cytotoxicity | 0.03 μM (Hek-293) | nih.gov |

Molecular Docking and Receptor Interaction Studies

Molecular docking simulations are crucial in elucidating the potential binding mechanisms of compounds with biological targets. For naphthalene-based compounds, these studies often focus on their interaction with proteins involved in cancer and inflammation. For example, molecular docking of certain pyrrolo[3,4-c]pyrrole (B14788784) derivatives has been used to analyze their interactions with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. nih.gov

In the context of cancer, docking studies have explored the binding of naphthalene diimide derivatives to G-quadruplex DNA structures, which are implicated in cancer cell proliferation. nih.gov Furthermore, computational modeling of 1,4-naphthoquinone derivatives has been conducted against protein receptors like ER, EGFR, BRCA1, and VEGFR2 to understand the structural features that enhance their anticancer properties. nih.gov These studies often highlight the importance of specific functional groups and their spatial arrangement in determining the binding affinity and selectivity of the compounds. nih.govrrpharmacology.rusamipubco.commdpi.com

Effects on Biological Pathways (e.g., Angiogenesis, Cellular Proliferation)

The cytotoxic effects observed in naphthalene analogues are often linked to their ability to interfere with critical biological pathways. Research on podophyllotoxin-naphthoquinone compounds has shown that their cytotoxicity is related to their interaction with tubulin, a key protein in cell division. nih.gov Modifications to the chemical structure of these compounds can significantly impact their ability to inhibit tubulin polymerization and, consequently, their antiproliferative activity. nih.gov

Some naphthalene derivatives, particularly those with a quinone moiety, are known to generate reactive oxygen species (ROS). nih.gov This can lead to oxidative stress within cancer cells, triggering apoptotic pathways and ultimately causing cell death. The induction of apoptosis through ROS-mediated mitochondrial pathways has been suggested as a mechanism of action for some naphthalene diimide derivatives. researchgate.net

Structure-Activity Relationships in Bioactive Naphthalenes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For bioactive naphthalenes, several key structural features have been identified as important for their cytotoxic and other biological effects. nih.gov

In the case of naphthalene diimide G-quadruplex ligands, modifications to the spacer and the nature of the cationic groups attached to the naphthalene core have been shown to significantly affect their anticancer and antiparasitic activities. nih.gov However, a clear correlation between G4 binding and biological activity is not always observed, suggesting that other mechanisms of action may be at play. nih.gov For podophyllotoxin-naphthoquinone derivatives, the presence of a γ-butyrolactone ring and specific substitutions on the aromatic rings are crucial for their cytotoxic potency. nih.gov The introduction of different aromatic rings and substituents can modulate the compound's physicochemical properties, such as its ability to cross cell membranes and interact with target proteins. nih.gov

Environmental Fate and Degradation Mechanisms

The environmental fate of this compound and its analogues is primarily governed by processes such as photodegradation, which determines their persistence and potential for long-range transport in the environment. hhpetrochem.comindustrialchemicals.gov.au

Photodegradation Pathways in Aquatic and Atmospheric Environments

Alkylated naphthalenes, including compounds like this compound, are subject to photodegradation in both aquatic and atmospheric environments. researchgate.netsigmaaldrich.com In aquatic systems, the photodegradation of these compounds generally follows pseudo-first-order kinetics. researchgate.netsigmaaldrich.com Studies have shown that while the parent compounds may degrade, the resulting transformation products can sometimes exhibit increased toxicity. researchgate.netsigmaaldrich.com These products are often oxygenated compounds such as alcohols, aldehydes, ketones, and quinones. researchgate.net The rate of photodegradation can be influenced by environmental factors like temperature and the presence of other substances in the water. researchgate.netsigmaaldrich.comnih.gov

In the atmosphere, naphthalene and its derivatives are rapidly degraded through reactions with hydroxyl radicals. industrialchemicals.gov.au The half-life for this indirect photo-oxidation is estimated to be in the range of a few hours to a day, indicating that these compounds are not expected to persist for long periods in the air. industrialchemicals.gov.au This rapid atmospheric degradation limits their potential for long-range transport and accumulation in remote environments.

Biotransformation and Microbial Degradation Studies

While specific studies focusing exclusively on this compound are limited, extensive research on the microbial degradation of naphthalene and its alkylated derivatives provides a strong framework for understanding its environmental fate. frontiersin.org Microorganisms, particularly bacteria, have evolved sophisticated metabolic pathways to utilize these compounds as carbon and energy sources. dntb.gov.ua

The initial and most critical step in the bacterial degradation of naphthalenes is the oxidation of the aromatic ring, catalyzed by a multi-component enzyme system called naphthalene dioxygenase (NDO). frontiersin.org This enzymatic action introduces two hydroxyl groups to form a cis-dihydrodiol, which is subsequently converted to a dihydroxylated naphthalene derivative. frontiersin.orgmdpi.com From here, the aromatic ring is cleaved, and the resulting products are funneled into central metabolic pathways, such as the Krebs cycle. mdpi.com

Several bacterial genera are renowned for their ability to degrade these recalcitrant compounds. dntb.gov.ua For instance, laboratory-based studies on the alkylnaphthalene, 1-butylnaphthalene, which is structurally analogous to this compound, have demonstrated its catabolism by the soil bacterium Sphingobium barthaii KK22. nih.govambeed.com This research identified numerous metabolic byproducts, indicating multiple degradation pathways that include both aromatic ring-opening and shortening of the alkyl side-chain. nih.gov Genera such as Pseudomonas, Rhodococcus, Comamonas, and Burkholderia are also well-documented degraders of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. dntb.gov.uamdpi.com The metabolic versatility of these microbes is a key factor in the natural attenuation of these contaminants in polluted ecosystems. mdpi.com

Table 1: Key Bacterial Genera in the Degradation of Alkylated Naphthalenes

| Bacterial Genus | Role in Degradation | Relevant Findings |

|---|---|---|

| Sphingobium | Degrades alkylnaphthalenes like 1-butylnaphthalene. nih.govambeed.com | Utilizes pathways involving ring-opening and alkyl chain-shortening. nih.gov |

| Pseudomonas | Well-studied for naphthalene degradation pathways. frontiersin.orgmdpi.com | Often contains the nah operon for salicylate (B1505791) degradation, a key intermediate. frontiersin.org |

| Rhodococcus | Known for its broad metabolic versatility against aromatic compounds. mdpi.com | Possesses diverse metabolic pathways, giving it an advantage in various environmental niches. mdpi.com |

| Burkholderia | Capable of degrading a range of synthetic organic compounds. dntb.gov.ua | Contributes to the bioremediation of PAH-contaminated sites. dntb.gov.ua |

Environmental Contaminant Analysis and Monitoring